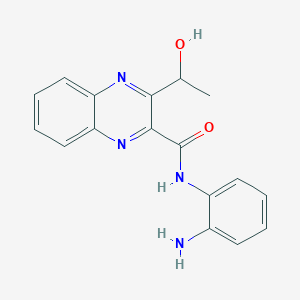
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the quinoxaline core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Functionalization with Aminophenyl and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyethyl and aminophenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Quinoxalinecarboxamide: Lacks the additional functional groups but shares the core structure.
N-(2-aminophenyl)quinoxaline: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
96103-24-1 |
|---|---|
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3-(1-hydroxyethyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10(22)15-16(20-14-9-5-4-8-13(14)19-15)17(23)21-12-7-3-2-6-11(12)18/h2-10,22H,18H2,1H3,(H,21,23) |
InChIキー |
KZZFBNFDOWJIML-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
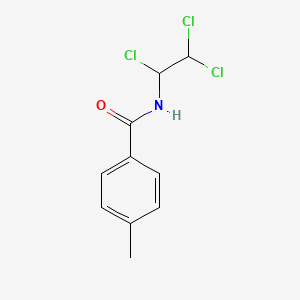
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)

![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
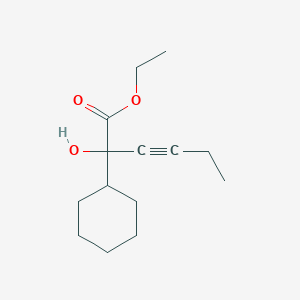
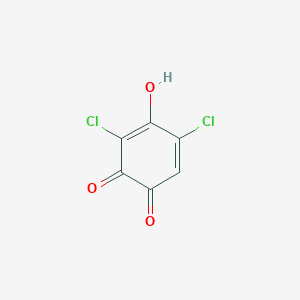
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
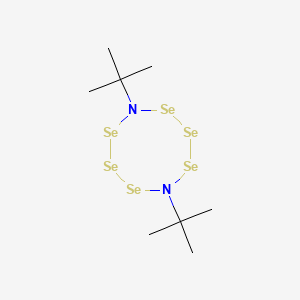
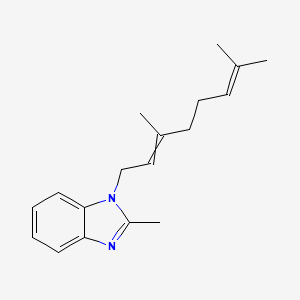
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
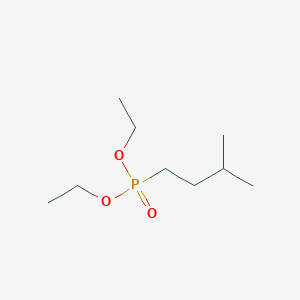
silane](/img/structure/B14360751.png)
